molecular formula C14H22N2O B1463186 1-(3-Isopropoxybenzyl)-piperazine CAS No. 1181722-00-8

1-(3-Isopropoxybenzyl)-piperazine

Cat. No.: B1463186
CAS No.: 1181722-00-8
M. Wt: 234.34 g/mol
InChI Key: IXZFQSLXYKZHFS-UHFFFAOYSA-N
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Description

1-(3-Isopropoxybenzyl)-piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. The compound is characterized by the presence of a piperazine ring substituted with a 3-isopropoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropoxybenzyl)-piperazine typically involves the alkylation of piperazine with 3-isopropoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropoxybenzyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with hydrogenated piperazine rings.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

1-(3-Isopropoxybenzyl)-piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Isopropoxybenzyl)-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Isopropoxybenzyl)-2-methylpiperidin-4-one
  • (3-Isopropoxybenzyl)amine
  • N-(3-Isopropoxybenzyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Uniqueness

1-(3-Isopropoxybenzyl)-piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

1-[(3-propan-2-yloxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-4-13(10-14)11-16-8-6-15-7-9-16/h3-5,10,12,15H,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZFQSLXYKZHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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